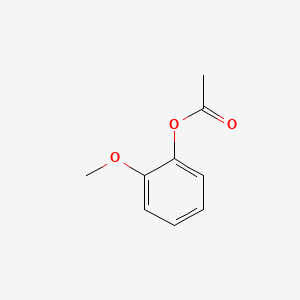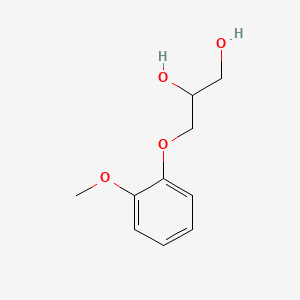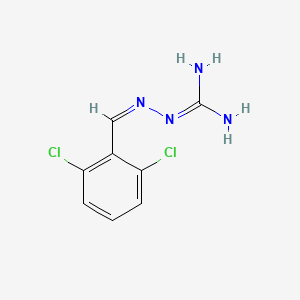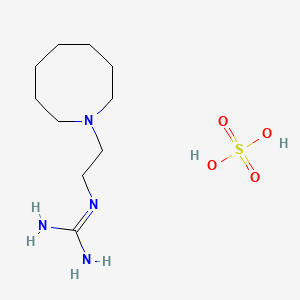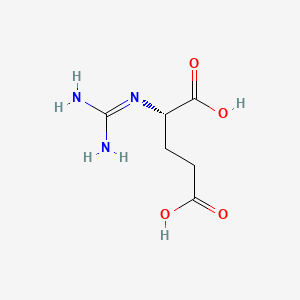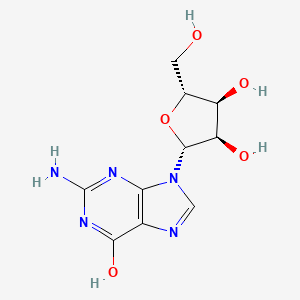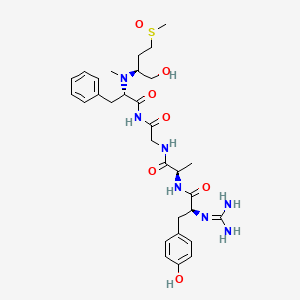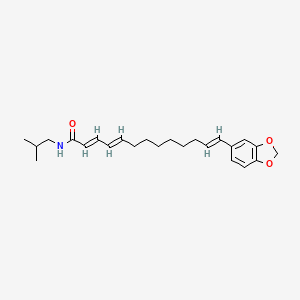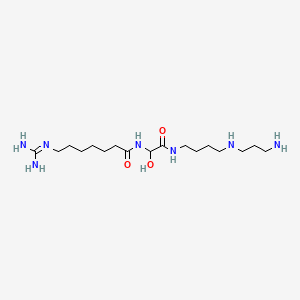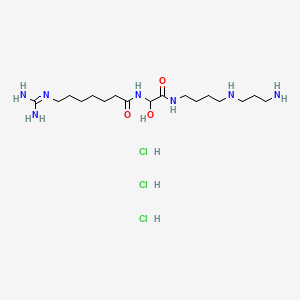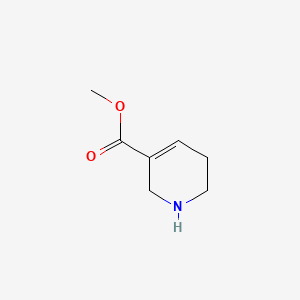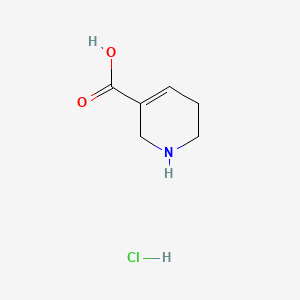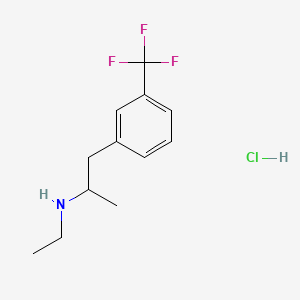
Fenfluramine hydrochloride
Overview
Description
Fenfluramine hydrochloride is a phenethylamine derivative that was initially used as an appetite suppressant. It is structurally similar to serotonin and functions by increasing extracellular serotonin levels, modulating serotonergic and other neurologic receptors, and controlling neurotransmission . Due to its ability to modulate neurotransmission, this compound has reemerged as an effective therapy against pharmacoresistant seizures, such as those involved in Dravet syndrome .
Mechanism of Action
Target of Action
Fenfluramine hydrochloride, also known as Ganal, primarily targets serotonin receptors and the sigma-1 receptor . These receptors play a crucial role in maintaining a balance between excitatory and inhibitory neural networks .
Mode of Action
Fenfluramine is a phenethylamine that is structurally similar to serotonin . It increases extracellular serotonin levels, modulates serotonergic and other neurologic receptors, and controls neurotransmission . Its primary mode of action is described as dual-action sigma-1 receptor and serotonergic activity . Other mechanisms may be involved .
Biochemical Pathways
Fenfluramine affects the balance between excitatory (glutamatergic) and inhibitory (γ-aminobutyric acid [GABA]-ergic) neural networks . It also has ancillary roles in GABA neurotransmission, noradrenergic neurotransmission, and the endocrine system .
Pharmacokinetics
Fenfluramine has a steady-state T max of between four and five hours and an absolute bioavailability of approximately 68-74% . After oral ingestion in healthy volunteers, fenfluramine is rapidly absorbed with a volume of distribution of 11.9 L/kg .
Result of Action
Fenfluramine is effective in treating pharmacoresistant seizures . It reduces seizure frequency, ameliorates comorbidities, and potentially reduces the risk of sudden unexpected death in epilepsy (SUDEP) in patients with Dravet syndrome and Lennox-Gastaut syndrome .
Biochemical Analysis
Biochemical Properties
Fenfluramine hydrochloride plays a crucial role in biochemical reactions by increasing extracellular serotonin levels. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound acts as a serotonin releasing agent and an agonist of the serotonin 5-HT2 receptors . It also modulates the σ1 receptor . These interactions enhance neurotransmission and contribute to its therapeutic effects in seizure management .
Cellular Effects
This compound influences various cellular processes and cell types. It increases extracellular serotonin levels, which impacts cell signaling pathways, gene expression, and cellular metabolism . By acting on serotonin receptors, this compound modulates neurotransmission and can alter the function of neurons and other cell types involved in the central nervous system . This modulation can lead to changes in cellular activities, including neurotransmitter release and synaptic plasticity .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a serotonin releasing agent and agonist of serotonin 5-HT2 receptors . It disrupts vesicular storage of serotonin and reverses serotonin transporter function, leading to increased serotonin levels in the synaptic cleft . Additionally, this compound acts as a σ1 receptor positive modulator, which may contribute to its anticonvulsant effects . These interactions at the molecular level result in enhanced serotonergic activity and modulation of neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . Over extended periods, this compound has shown sustained anticonvulsant effects, although its impact on cellular function may vary depending on the duration of exposure and specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to reduce seizure frequency and improve executive functioning without significant adverse effects . At higher doses, this compound can cause toxic effects, including cardiovascular toxicity . These dosage-dependent effects highlight the importance of careful dose management in therapeutic applications .
Metabolic Pathways
This compound is metabolized primarily in the liver by several cytochrome P450 enzymes, including CYP1A2, CYP2B6, CYP2D6, CYP2C9, CYP2C19, and CYP3A4/5 . The major active metabolite is norfenfluramine, which also contributes to the compound’s pharmacological effects . These metabolic pathways are crucial for the biotransformation and elimination of this compound from the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through mechanisms involving serotonin transporters . It increases extracellular serotonin levels by reversing serotonin transporter function . This transport and distribution are essential for its therapeutic effects, as they determine the compound’s localization and accumulation in target tissues .
Subcellular Localization
The subcellular localization of this compound involves its interaction with serotonin transporters and receptors on the cell membrane . It is primarily localized in synaptic vesicles and the synaptic cleft, where it exerts its effects on neurotransmission . This localization is critical for its activity and function, as it ensures the compound’s availability at sites of neurotransmitter release and receptor interaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fenfluramine hydrochloride involves several key steps:
Hydrolysis: 2-(3-(trifluoromethyl)phenyl)acetonitrile is hydrolyzed to produce 2-(3-(trifluoromethyl)phenyl)acetic acid.
Reaction with Acetic Anhydride: The 2-(3-(trifluoromethyl)phenyl)acetic acid is then reacted with acetic anhydride and a catalyst to produce 1-(3-(trifluoromethyl)phenyl)propan-2-one.
Reductive Amination: The 1-(3-(trifluoromethyl)phenyl)propan-2-one is reductively aminated with ethylamine using a borohydride reducing agent to produce fenfluramine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Fenfluramine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: It can be reduced to its corresponding amine.
Substitution: It can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Produces various oxidized metabolites.
Reduction: Produces the corresponding amine.
Substitution: Produces halogenated derivatives.
Scientific Research Applications
Fenfluramine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on neurotransmission and its potential role in modulating various biological pathways.
Industry: Utilized in the development of new pharmaceuticals and as a model compound in drug discovery.
Comparison with Similar Compounds
Dexfenfluramine: A stereoisomer of fenfluramine, used similarly as an appetite suppressant but with a higher risk of cardiovascular side effects.
Phentermine: Often combined with fenfluramine in the fen-phen combination for weight loss, but with different pharmacological properties.
Sertraline: Another serotonergic agent, primarily used as an antidepressant, with different therapeutic applications.
Uniqueness of Fenfluramine Hydrochloride: this compound is unique due to its dual action on serotonin and sigma-1 receptors, which provides a broader therapeutic effect, particularly in the treatment of pharmacoresistant seizures. Its ability to modulate neurotransmission and improve executive function sets it apart from other similar compounds .
Properties
IUPAC Name |
N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKXJHAOUFHNAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
458-24-2 (Parent) | |
| Record name | Fenfluramine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30936444 | |
| Record name | N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404-82-0, 16105-77-4 | |
| Record name | Fenfluramine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=404-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenfluramine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenfluramine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENFLURAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KC089243P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



